4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually require mild temperatures and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are employed for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to various functionalized pyridine derivatives.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the release of the free amine. This property is exploited in various synthetic pathways to control the reactivity of amine-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- **4-[(tert-butoxy)carbonyl]piperazin-1-yl]benzoic acid
- **(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid is unique due to its combination of a pyridine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. This combination provides distinct reactivity and versatility in synthetic applications compared to other similar compounds.
Properties
CAS No. |
1222184-93-1 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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